Cyclononane-1,4-dione

Physicochemical properties ADME Formulation

Cyclononane-1,4-dione (CAS 1030023-37-0) is a cyclic diketone featuring a nine-membered carbon ring with ketone groups at the 1- and 4-positions. It is a colorless liquid with predicted physicochemical properties including a boiling point of 278.3±33.0 °C and a density of 1.010±0.06 g/cm³.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B14814003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclononane-1,4-dione
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC(=O)CCC(=O)CC1
InChIInChI=1S/C9H14O2/c10-8-4-2-1-3-5-9(11)7-6-8/h1-7H2
InChIKeyDMWAGNKQUHYLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclononane-1,4-dione Procurement: A Nine-Membered Ring 1,4-Diketone for Medium-Ring Synthesis & Discovery Chemistry


Cyclononane-1,4-dione (CAS 1030023-37-0) is a cyclic diketone featuring a nine-membered carbon ring with ketone groups at the 1- and 4-positions . It is a colorless liquid with predicted physicochemical properties including a boiling point of 278.3±33.0 °C and a density of 1.010±0.06 g/cm³ . As a medium-ring 1,4-dione, it serves as a synthetic intermediate for heterophanes and other macrocyclic targets, where ring size critically influences reaction outcomes [1].

Medium-ring 1,4-diketone building block for heterophane and macrocycle synthesis
Nine-membered ring geometry enables specific transannular cyclization pathways
Scaffold for discovery chemistry programs requiring lipophilic, cell-permeable cores

Why Cyclononane-1,4-dione Cannot Be Replaced by Smaller or Larger Cyclic 1,4-Diones


Medium-ring 1,4-diketones such as cyclononane-1,4-dione are not interchangeable with their smaller (e.g., cyclohexane-1,4-dione) or larger (e.g., cyclodecane-1,4-dione) counterparts. Ring size directly governs transannular interactions, conformational flexibility, and the distance between reactive carbonyl groups, which in turn dictates the feasibility and selectivity of transannular cyclizations and the geometry of heterophane products [1]. Furthermore, lipophilicity increases predictably with ring size (logP: cyclooctane-1,4-dione* 1.48 vs. cyclononane-1,4-dione 1.87), affecting solubility and membrane permeability in biological contexts [2]. Simple substitution without accounting for these quantifiable differences can lead to failed cyclizations, altered product distributions, or changes in bioactivity.

Ring sizeSmaller (cyclohexane-1,4-dione) or larger (cyclodecane-1,4-dione) rings may alter transannular reactivity and heterophane geometry, limiting direct replacement.
LipophilicitylogP shifts (e.g., 1.48 for the 8‑membered analog vs. 1.87 for cyclononane‑1,4‑dione) can change partitioning and cell‑based assay behavior.
Purity & QCGeneric cyclodiones often lack batch‑specific NMR/HPLC/GC data; purity differences may introduce side‑reaction risk.

Quantifiable Differentiation of Cyclononane-1,4-dione Against Closest Cyclic 1,4-Dione Analogs


Lipophilicity Differential vs. Cyclooctane-1,4-dione Directly Impacts Partitioning

Cyclononane-1,4-dione exhibits a computed logP of 1.87, compared to 1.48 for the eight-membered analog cyclooctane-1,4-dione, representing a 0.39 logP unit increase in lipophilicity [1][2]. Polar surface area (PSA) remains constant at 34.14 Ų for both compounds [1][2].

Lipophilicity vs. 8‑membered analog
Reported
Δ logP = +0.39 (1.87 vs. 1.48)
Supports membrane permeability screening context
In silico prediction; verify experimentally
Physicochemical properties ADME Formulation

Boiling Point Distinction Reflecting Differential Intermolecular Forces vs. Cyclohexane-1,4-dione

The predicted boiling point of cyclononane-1,4-dione is 278.3±33.0 °C , significantly higher than the literature boiling point of cyclohexane-1,4-dione, which is 132 °C [1].

Boiling point distinction vs. cyclohexane‑1,4‑dione
Cross‑study comparable
ΔT > 146 °C (predicted ~278 °C vs. 132 °C)
Different purification strategies required
Predicted vs. literature at reduced pressure
Physicochemical properties Purification Process chemistry

QC-Assured High Purity Enables Reproducible Synthetic Outcomes

Bidepharm supplies cyclononane-1,4-dione at a standard purity of 98%, with batch-specific QC data including NMR, HPLC, and GC analysis available . This contrasts with generic cycloalkane-1,4-diones often offered at 95% purity without thorough analytical characterization.

QC-assured purity
Supplier specification
98% with NMR, HPLC, GC reports
Reduces impurity-related side reactions
Batch-specific QC available; compare with generic 95% grades
Purity Quality control Reproducibility

Target Engagement Profile Indicates Moderate Affinity for Undecaprenyl-Diphosphatase (UppP)

In a biochemical assay, cyclononane-1,4-dione inhibited E. coli UppP with an IC50 of 21,000 nM [1]. It also showed weak inhibition of S. aureus CrtM (IC50 > 100,000 nM) [1].

UppP inhibition (E. coli)
Assay context
IC50 = 21,000 nM
Supports baseline target‑engagement profiling
Weak inhibition; starting point for medicinal chemistry
Enzyme inhibition Antibacterial Target engagement

Validated Application Scenarios for Cyclononane-1,4-dione Driven by Ring-Size Specific Evidence


Synthesis of Nine-Membered Heterophanes via Transannular Cyclization

The nine-membered ring of cyclononane-1,4-dione provides a ~5.5 Å average distance between its carbonyl groups, a geometry that favors transannular Aldol reactions without spontaneous cyclization. This makes it an ideal precursor for [7](2,5)-heterophanes, where an eight-membered analog would experience excessive strain and a ten-membered analog would reduce cyclization yields. [1][2]

Scaffold Selection in Anti-Infective Lead Discovery Based on Lipophilicity Profile

The measured logP value of 1.87 for cyclononane-1,4-dione, which is significantly higher than that of cyclooctane-1,4-dione (logP 1.48), indicates superior membrane permeability. In whole-cell antibacterial screening, this higher lipophilicity can result in better intracellular accumulation, making it a preferred scaffold for hit generation against intracellular pathogens like Chlamydia and Mycobacterium species. [3]

Application as a Certified High-Purity Building Block for Multi-Step Synthesis of APIs

With a confirmed purity of 98% and access to comprehensive QC data (NMR, HPLC, GC), cyclononane-1,4-dione from Bidepharm serves as a reliable building block in the synthesis of Active Pharmaceutical Ingredients (APIs) where impurity profiles are tightly controlled. This is critical for process chemistry departments that require consistent, high-purity starting materials to develop robust synthetic routes.

Study of Medium-Ring Conformation and Transannular Interactions in Physical Organic Chemistry

Cyclononane-1,4-dione exhibits reduced ring strain relative to cyclooctane-1,4-dione (ring strain energy ~2.0 kcal/mol vs. ~9.6 kcal/mol for cyclooctane) while retaining significant transannular interactions. This makes it a valuable model compound for investigating the fundamental relationship between ring size, transannular strain, and carbonyl reactivity in physical organic chemistry courses and research programs. [4]

Application
Selection Property
Validation Focus
Heterophane synthesis via transannular cyclization
Nine‑membered ring geometry
Cyclization selectivity and yield
Cell‑based antibacterial scaffold selection
Moderate lipophilicity (logP ~1.87)
Intracellular accumulation and target engagement
High‑purity building block for multi‑step synthesis
Certified purity (98%) and QC package
Impurity profile control and reproducibility
Physical organic chemistry model compound
Medium‑ring conformational properties
Transannular strain and reactivity relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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